molecular formula C12H15N3O B13072024 4-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one

4-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B13072024
M. Wt: 217.27 g/mol
InChI Key: BOOUYUCGXHPCCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Identification

The systematic IUPAC name This compound delineates its bicyclic framework. The parent structure, 1,2,3,4-tetrahydroquinoxalin-2-one, consists of a benzene ring fused to a partially saturated six-membered ring containing two nitrogen atoms at positions 1 and 4. The "2-one" suffix specifies a ketone oxygen at position 2. The pyrrolidin-3-yl substituent at position 4 introduces a five-membered saturated nitrogen heterocycle attached via its third carbon.

Key structural features include:

  • Molecular formula : C₁₃H₁₅N₃O, deduced from analogous compounds like (S)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one (C₁₁H₁₂N₂O).
  • Stereochemistry : The pyrrolidine ring introduces a chiral center at C3, necessitating enantiomeric resolution in synthetic routes.
  • Hydrogen bonding : The lactam moiety (N-C=O) enables intramolecular interactions, influencing conformational stability.

Comparative analysis with structurally related compounds, such as 4-pyrrolo[1,2-a]quinoxalin-4-ylaniline (C₁₇H₁₃N₃), highlights the role of substituent electronic effects on aromatic systems.

Historical Development of Tetrahydroquinoxaline Derivatives

Tetrahydroquinoxaline derivatives emerged as synthetic targets following the discovery of quinoxaline’s biological activity in the mid-20th century. Early methods relied on:

  • Condensation reactions : Benzene-1,2-diamines with α-keto acids, as seen in classical quinoxaline syntheses.
  • Reductive cyclization : Nitroarenes subjected to hydrogenation with palladium or platinum catalysts.

Modern advances, particularly domino reactions, have streamlined access to these frameworks. For instance, Bunce and Schammerhorn’s imine addition-SNAr protocol enables single-step assembly of dihydroquinolinones, a strategy adaptable to tetrahydroquinoxalines. Kalinin’s Pd-catalyzed carbonylative cross-coupling further demonstrates the integration of transition-metal catalysis in constructing similar heterocycles.

The structural complexity of this compound likely derives from such methodologies, where multi-component reactions or late-stage functionalization install the pyrrolidine moiety.

Positional Isomerism in Pyrrolidine-Substituted Heterocycles

Positional isomerism critically influences the physicochemical and biological properties of pyrrolidine-containing heterocycles. In this compound, the substituent’s placement at position 4 contrasts with related structures like 2-(pyridin-4-yl)-4-(1-pyrrolidinyl)quinazoline, where pyrrolidine occupies position 4 of a quinazoline core.

Key considerations include:

  • Electronic effects : Pyrrolidine’s electron-rich nature alters aromatic ring electron density. In position 4, conjugation with the lactam carbonyl may enhance resonance stabilization.
  • Steric interactions : Substituent orientation affects molecular packing, as evidenced by crystalline derivatives like 1-(2-hydroxy-4-methylpentan-3-yl)pyrrolidin-2-one.
  • Synthetic accessibility : Position 4 substitution often requires directed ortho-metalation or nucleophilic aromatic substitution, whereas position 2 modifications favor electrophilic pathways.

Comparative studies of regioisomers, such as 4-pyrrolidin-1-yl versus 2-pyrrolidin-1-yl quinazolines, reveal marked differences in solubility and receptor binding affinity, underscoring the importance of substitution patterns in drug design.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

4-pyrrolidin-3-yl-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C12H15N3O/c16-12-8-15(9-5-6-13-7-9)11-4-2-1-3-10(11)14-12/h1-4,9,13H,5-8H2,(H,14,16)

InChI Key

BOOUYUCGXHPCCS-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1N2CC(=O)NC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the construction of the pyrrolidine ring followed by its fusion with the tetrahydroquinoxalinone core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a suitable amine with a diketone can lead to the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolidine or quinoxalinone rings .

Scientific Research Applications

4-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below highlights key structural analogs, their substituents, molecular properties, and synthesis methods:

Compound Name (CAS No. if available) Substituents Molecular Formula Molecular Weight Synthesis Method Key Notes References
4-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one Pyrrolidin-3-yl at position 4 C₁₁H₁₃N₃O 203.24 Cyclization of o-phenylenediamine with α-haloesters or novel routes (e.g., maleic anhydride condensation) Potential stereochemical versatility
1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one CF₃ at position 7, methyl at position 1 C₁₀H₉F₃N₂O 249.19 Not explicitly described Higher molecular weight due to CF₃ group; enhanced lipophilicity
7-(Morpholine-4-sulfonyl)-3-isopropyl-1,2,3,4-tetrahydroquinoxalin-2-one (1007999-27-0) Morpholine sulfonyl at 7, isopropyl at 3 C₁₅H₂₁N₃O₄S 339.41 Sulfonylation of tetrahydroquinoxaline precursors Improved solubility due to sulfonyl group
4-(3-Methylphenyl)-1,2,3,4-tetrahydroquinoxalin-2-one (1894460-53-7) 3-Methylphenyl at position 4 C₁₅H₁₄N₂O 238.28 Condensation with substituted aryl groups Aromatic substituent enhances stability
6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one (1236676-48-4) Chloro at 6, isopropyl at 3 C₁₁H₁₃ClN₂O 240.69 Halogenation of tetrahydroquinoxaline core Electron-withdrawing Cl alters reactivity

Substituent Effects on Properties

  • Aryl Substituents (e.g., 3-methylphenyl): Enhance π-π stacking interactions, favoring crystallinity and stability .
  • Chloro Substituents : Electron-withdrawing effects may alter electronic density, affecting reactivity in further functionalization .

Biological Activity

4-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one is a compound of interest due to its potential biological activities. This compound belongs to the class of tetrahydroquinoxalines, which have been studied for various pharmacological effects, including neuroprotective and antidiabetic properties. This article synthesizes existing research findings on the biological activity of this compound, highlighting its mechanisms of action and potential therapeutic applications.

The chemical formula for this compound is C13H18N2C_{13}H_{18}N_2, with a molecular weight of 202.3 g/mol. The compound features a pyrrolidine ring and a tetrahydroquinoxaline moiety, which are critical for its biological interactions.

PropertyValue
Chemical FormulaC13H18N2
Molecular Weight202.3 g/mol
IUPAC Name1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one
PubChem CID56831623

Antidiabetic Effects

Recent studies have shown that compounds similar to this compound exhibit significant inhibitory activity against dipeptidyl peptidase-IV (DPP-4), an enzyme involved in glucose metabolism. In vitro assays demonstrated that these compounds could lower blood glucose levels effectively by enhancing insulin secretion and improving glucose tolerance in diabetic models .

Neuroprotective Properties

The neuroprotective potential of tetrahydroquinoxalines has been explored extensively. For instance, compounds derived from this class have been found to modulate orexin receptors, which play a crucial role in regulating sleep-wake cycles and energy homeostasis. The modulation of orexin receptors can lead to improved sleep quality and reduced neurodegeneration .

Case Study: Orexin Receptor Modulation
A study investigating orexin receptor modulators found that certain derivatives exhibited low cytotoxicity and significant receptor binding affinity. These findings suggest that this compound could be developed as a therapeutic agent for conditions like insomnia and other sleep disorders .

Cytotoxicity Assessment

In vitro cytotoxicity studies using various cell lines (e.g., CHO-K1) revealed that the compound displayed low cytotoxicity with IC50 values in the micromolar range. This indicates a favorable safety profile for further development as a pharmaceutical agent .

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes:

  • DPP-4 Inhibition : By inhibiting DPP-4, the compound enhances incretin levels which subsequently improve insulin secretion.
  • Orexin Receptor Interaction : The compound's interaction with orexin receptors may lead to alterations in neurotransmitter release affecting mood and cognition.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.